molecular formula C11H14N2O3 B12806732 Methanol, (((4-methylphenyl)methyl)nitrosoamino)-, acetate (ester) CAS No. 87096-67-1

Methanol, (((4-methylphenyl)methyl)nitrosoamino)-, acetate (ester)

Cat. No.: B12806732
CAS No.: 87096-67-1
M. Wt: 222.24 g/mol
InChI Key: NASOKQWWTQOLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanol, (((4-methylphenyl)methyl)nitrosoamino)-, acetate (ester) is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 . This compound is characterized by the presence of a methanol group, a nitrosoamino group, and an acetate ester group attached to a 4-methylphenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanol, (((4-methylphenyl)methyl)nitrosoamino)-, acetate (ester) typically involves the reaction of 4-methylbenzylamine with nitrous acid to form the nitrosoamino intermediate. This intermediate is then reacted with acetic anhydride to form the acetate ester. The reaction conditions usually involve maintaining a low temperature to control the formation of the nitrosoamino group and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and reaction conditions precisely. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanol, (((4-methylphenyl)methyl)nitrosoamino)-, acetate (ester) undergoes several types of chemical reactions, including:

    Oxidation: The nitrosoamino group can be oxidized to form nitro compounds.

    Reduction: The nitrosoamino group can be reduced to form amines.

    Substitution: The acetate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methanol, (((4-methylphenyl)methyl)nitrosoamino)-, acetate (ester) has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanol, (((4-methylphenyl)methyl)nitrosoamino)-, acetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The nitrosoamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The acetate ester group can undergo hydrolysis to release acetic acid, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methanol, (((4-methylphenyl)methyl)amino)-, acetate (ester)
  • Methanol, (((4-methylphenyl)methyl)hydroxyamino)-, acetate (ester)
  • Methanol, (((4-methylphenyl)methyl)nitroamino)-, acetate (ester)

Uniqueness

Methanol, (((4-methylphenyl)methyl)nitrosoamino)-, acetate (ester) is unique due to the presence of the nitrosoamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitroso group can participate in redox reactions and form stable complexes with metal ions, making it valuable in various research applications .

Properties

CAS No.

87096-67-1

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

[(4-methylphenyl)methyl-nitrosoamino]methyl acetate

InChI

InChI=1S/C11H14N2O3/c1-9-3-5-11(6-4-9)7-13(12-15)8-16-10(2)14/h3-6H,7-8H2,1-2H3

InChI Key

NASOKQWWTQOLFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(COC(=O)C)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.